![molecular formula C17H13N3O2 B6141485 N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)
N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide
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Overview
Description
“N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C17H13N3O2 . It has been used in combination with other chemicals to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes .
Molecular Structure Analysis
The molecular structure of “N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is influenced by intramolecular N-H⋯O hydrogen bonds . In the crystal, intermolecular N-H⋯O and O-H⋯O hydrogen bonds are observed as well as π-π interactions .Scientific Research Applications
Anti-Tumor Activity
AS-8351: has been identified as an iron chelator with significant anti-tumor activity . It binds intracellular iron, which is crucial for tumor growth and proliferation. By chelating iron, AS-8351 deprives cancer cells of this essential nutrient, thereby inhibiting their growth.
Inhibition of Histone Demethylase KDM5B
This compound acts as an inhibitor of the histone demethylase KDM5B . KDM5B is involved in the regulation of gene expression through histone modification and is implicated in various human cancers. AS-8351’s inhibition of KDM5B can lead to altered gene expression patterns that may suppress tumor growth and metastasis.
Cardiac Reprogramming
AS-8351 has been used in a cocktail of small molecules to induce the reprogramming of human fibroblasts into functional cardiomyocytes . This application has significant implications for regenerative medicine, particularly in repairing damaged heart tissue.
Anti-Microbial Activity
The compound has shown potential as a novel inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis . These enzymes are critical for the survival and virulence of the tuberculosis bacterium, and their inhibition could lead to new treatments for this infectious disease.
Epigenetic Modulation
AS-8351 can affect epigenetic modifications by competing with α-ketoglutarate for chelating iron/Fe (II) in epigenetic enzymes . This activity can lead to changes in gene expression that are important for cell fate decisions and development.
Cancer Cell Fate Decisions
The compound is involved in cell fate decisions and is overexpressed in various human cancers . It has been shown to inhibit breast cancer cell proliferation and migration, reverse epithelial-mesenchymal transition, and decrease levels of key enzymes involved in lipid synthesis in breast cancer cells.
Future Directions
The future directions of “N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” could involve further exploration of its potential in biomedical applications, such as the reprogramming of human fetal lung fibroblasts into functional cardiomyocytes . More research is needed to fully understand its properties and potential uses.
Mechanism of Action
Target of Action
AS8351, also known as (e)-n’-((2-hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B) . This enzyme is involved in the demethylation of Lys4 of histone H3 , playing a crucial role in gene expression and cell fate decisions .
Mode of Action
AS8351 interacts with its target, JARID1B, by inhibiting its activity . This inhibition results in the sustained presence of methyl groups on Lys4 of histone H3 . The methylation status of histones is a key factor in the regulation of gene expression, and thus, the inhibition of JARID1B by AS8351 can lead to changes in the expression of certain genes .
Biochemical Pathways
The primary biochemical pathway affected by AS8351 is the histone methylation pathway . By inhibiting JARID1B, AS8351 prevents the demethylation of histone H3 at Lys4 . This can lead to changes in the chromatin structure and subsequently alter gene expression . The altered gene expression can have downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis .
Pharmacokinetics
AS8351 is supplied as a lyophilized powder and is soluble in DMSO, ethanol, and DMF . It is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency
Result of Action
The inhibition of JARID1B by AS8351 has been shown to have significant effects on cellular processes. For instance, in breast cancer cells, AS8351 treatment inhibited cell proliferation and migration . It also reversed epithelial-mesenchymal transition and decreased fatty acid synthase and ATP citrate lyase protein levels . In Ewing sarcoma (EWS) cells, AS8351 reduced cell proliferation and increased apoptosis and cell cycle arrest .
Action Environment
The action of AS8351 can be influenced by various environmental factors. For example, the stability of the compound can be affected by temperature and the presence of moisture . Additionally, the efficacy of AS8351 can be influenced by the concentration of the compound and the length of treatment . .
properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide |
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